2,4,5,6-Tetraaminopyrimidine sulfate

Description

Properties

IUPAC Name |

pyrimidine-2,4,5,6-tetramine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6.H2O4S/c5-1-2(6)9-4(8)10-3(1)7;1-5(2,3)4/h5H2,(H6,6,7,8,9,10);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEFDQWUCTUJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1N)N)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037023 | |

| Record name | 2,4,5,6-Pyrimidinetetramine sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5392-28-9, 49647-58-7 | |

| Record name | 2,4,5,6-Tetraaminopyrimidine sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5392-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5,6-Pyrimidinetetramine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49647-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraaminopyrimidine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5,6-Pyrimidinetetramine, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049647587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5392-28-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5,6-Pyrimidinetetramine, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5,6-Pyrimidinetetramine, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5,6-Pyrimidinetetramine sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidinetetrayltetraamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrimidinetetramine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAAMINOPYRIMIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53QQY0I99M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of 2,4,5,6-Tetraaminopyrimidine sulfate?

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,4,5,6-Tetraaminopyrimidine Sulfate

This document provides a comprehensive technical overview of this compound (TAPS), a pivotal intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this guide synthesizes core chemical data, field-proven insights, and detailed methodologies to support advanced research and development activities.

Introduction: The Strategic Importance of a Versatile Pyrimidine Core

This compound, CAS 5392-28-9, is a substituted pyrimidine derivative of significant interest. Its highly functionalized core, featuring four primary amine groups, makes it an exceptionally versatile building block for constructing complex heterocyclic systems.[1][2] While not naturally occurring, its synthetic accessibility and unique chemical properties have established it as a critical starting material in the development of pharmaceuticals, particularly in oncology and anti-infective therapies.[1][3][4] This guide delves into the essential chemical properties, synthesis, and handling of TAPS, providing the technical foundation necessary for its effective utilization in a laboratory and process development setting.

Physicochemical and Structural Properties

The intrinsic properties of TAPS dictate its behavior in chemical reactions and its handling requirements. The presence of the sulfate salt form is a key feature, significantly influencing its solubility and stability compared to the free base.

Core Data Summary

A compilation of the fundamental physicochemical properties of this compound is presented below. This data is essential for stoichiometric calculations, solvent selection, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 5392-28-9 | [5][6][7] |

| Molecular Formula | C₄H₈N₆ · H₂SO₄ (or C₄H₁₀N₆O₄S) | [2][5][6][8] |

| Molecular Weight | 238.22 g/mol | [2][5][9] |

| Appearance | Light yellow to ochre or light brown crystalline powder | [2][3][4][10] |

| Melting Point | >300 °C (decomposes) | [2][5][8][9] |

| Solubility | Soluble in water and DMSO; slightly soluble in ethanol. | [1][3][11] |

| Purity | Typically ≥97% (Assay by titration or HPLC) | [2][6][8] |

| SMILES String | NC1=C(N=C(N)N=C1N)N.O=S(O)(O)=O | [6][8] |

| InChI Key | MQEFDQWUCTUJCP-UHFFFAOYSA-N | [8] |

Structural Elucidation

The structure of TAPS consists of the protonated 2,4,5,6-Tetraaminopyrimidine cation ionically bonded to a sulfate anion. This salt formation is crucial; it enhances the compound's stability and renders it water-soluble, which is advantageous for many synthetic applications.[1][3]

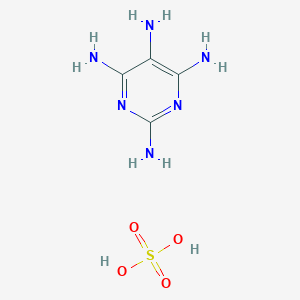

Caption: Ionic association of 2,4,5,6-Tetraaminopyrimidine and Sulfate.

Spectral and Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of TAPS. Spectroscopic techniques provide the structural fingerprint of the molecule.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong N-H stretching vibrations from the primary amine groups and characteristic absorptions for the sulfate anion. The NIST Chemistry WebBook provides a reference IR spectrum for this compound.[12]

-

UV Spectroscopy : The pyrimidine core gives rise to distinct UV absorptions. In one analysis, λmax values were observed at 202 nm and 274 nm.[13] These values are useful for quantitative analysis using UV-Vis spectrophotometry, for example, in determining reaction kinetics or for HPLC detection.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are definitive tools for structural confirmation.[14] The ¹H NMR spectrum will show distinct signals for the amine protons and the C-H proton on the pyrimidine ring, while the ¹³C NMR will confirm the carbon framework.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the method of choice for assessing the purity of TAPS. A typical method would involve a reverse-phase C18 column with a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol, with detection by UV at one of the λmax values (e.g., 274 nm).[14]

Chemical Reactivity and Stability

-

Stability : TAPS is stable under normal ambient conditions of temperature and pressure.[5] Its moderate hygroscopicity suggests it should be stored in a dry environment.[3]

-

Incompatibilities : It is incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[5]

-

Thermal Decomposition : When heated to decomposition (>300 °C), it can emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[5][7]

-

Reactivity of Amine Groups : The four amine groups are nucleophilic and can participate in a wide range of chemical transformations. This reactivity is the basis for its utility as a building block, allowing for condensation reactions with carbonyls, electrophilic substitution, and diazotization, paving the way for the synthesis of pteridines and other fused heterocyclic systems.

Synthesis and Purification Protocols

The synthesis of TAPS is a well-established process, with modern refinements aimed at improving safety, cost-effectiveness, and environmental impact.

Synthesis via Reduction of 5-nitroso-2,4,6-triaminopyrimidine

A common and patented industrial method involves the reduction of 5-nitroso-2,4,6-triaminopyrimidine (NTAP).[15][16] The use of zinc dust in an acidic medium is a notable improvement over older methods that used more expensive and hazardous reagents like Raney nickel.[10]

Caption: Workflow for the synthesis of TAPS via NTAP reduction.

Experimental Protocol:

-

Reaction Setup : Charge a suitable reactor with an aqueous slurry of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) (1 molecular proportion).

-

Reduction : While maintaining the temperature between 20-65 °C, slowly add zinc dust (2.0-2.5 molecular proportions) and a suitable acid like hydrochloric acid (4.0-4.7 molecular proportions) to maintain a pH below 7.[16] Expertise Note: The slow addition and temperature control are critical to manage the exothermic reaction. Zinc is an effective and economical reducing agent for the nitroso group.

-

Solubilization : After the reduction is complete, adjust the pH to 2.0-2.5 with the same acid to ensure the resulting tetraaminopyrimidine is fully dissolved as its acid salt.[16]

-

Filtration : Separate any insoluble materials (e.g., excess zinc) by filtration to obtain a clear mother liquor.

-

Precipitation : Add sulfuric acid to the mother liquor to adjust the pH to approximately 0.2-0.5, maintaining the temperature between 20-60 °C.[16] Expertise Note: This step is a salt exchange. The highly insoluble sulfate salt precipitates out, which is a key purification step.

-

Crystallization : Cool the mixture to 0-10 °C to maximize the precipitation of this compound.[16]

-

Isolation : Recover the precipitated product by filtration, wash with cold water, and dry under vacuum.

Purification by Recrystallization

For achieving higher purity, TAPS can be recrystallized.

Experimental Protocol:

-

Dissolution : Dissolve the crude TAPS in a minimum amount of hot deionized water or a dilute sulfuric acid solution (e.g., 0.1N to 2N H₂SO₄).[10]

-

Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration.

-

Crystallization : Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation : Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.

Applications in Research and Drug Development

TAPS is rarely the final active molecule but rather a cornerstone intermediate. Its primary value lies in its ability to be converted into more complex, biologically active compounds.

-

Anticancer Agents : It is a documented intermediate in the synthesis of the antitumor drug methotrexate and the purine nucleoside analogue fludarabine.[4][9][10] The pyrimidine ring of TAPS serves as the foundational structure onto which other fragments are built to create the final active pharmaceutical ingredient (API).

-

Anti-infective Agents : The tetraaminopyrimidine structure is a precursor for synthesizing various antiviral and antifungal agents.[3]

-

Biochemical Probes : Researchers utilize TAPS in studies of enzyme inhibition and metabolic pathways, leveraging its structural similarity to endogenous purine precursors.[1][2]

-

Agrochemicals and Materials : Beyond pharmaceuticals, it is used in formulating agrochemicals like plant growth regulators and has been explored in material science for creating novel polymers.[2][3]

Caption: TAPS as a key precursor in the synthesis of Methotrexate.

Safety, Handling, and Storage

Proper handling of TAPS is crucial to ensure laboratory safety. The toxicological properties have not been fully investigated, so caution is warranted.[5]

-

Hazard Identification : TAPS is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7][9][17]

-

Personal Protective Equipment (PPE) :

-

Handling :

-

Storage :

-

First Aid Measures :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[5][18]

-

Skin : Wash off immediately with soap and plenty of water while removing contaminated clothing.[7]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][18]

-

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its highly functionalized structure and favorable physical properties. Its role as a foundational building block, particularly in the synthesis of anticancer drugs, underscores its importance in medicinal chemistry and process development. A thorough understanding of its chemical properties, reactivity, and safe handling protocols, as detailed in this guide, is paramount for any scientist or researcher aiming to leverage this versatile compound for innovation in drug discovery and chemical synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Pyrimidine-2,4,5,6-tetraamine Sulfate CAS 5392-28-9 [homesunshinepharma.com]

- 5. This compound(5392-28-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

- 8. 2,4,5,6-Tetraaminopyrimidine 97 5392-28-9 [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. Pyrimidinetetramine sulfate | 5392-28-9 [chemicalbook.com]

- 11. This compound, 97% | Fisher Scientific [fishersci.ca]

- 12. Pyrimidine, 2,4,5,6-tetraamino-, sulfate [webbook.nist.gov]

- 13. ec.europa.eu [ec.europa.eu]

- 14. ec.europa.eu [ec.europa.eu]

- 15. prepchem.com [prepchem.com]

- 16. US4247693A - Process for preparing this compound - Google Patents [patents.google.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 2,4,5,6-Tetraaminopyrimidine Sulfate (CAS 5392-28-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, applications, and safety considerations for 2,4,5,6-Tetraaminopyrimidine Sulfate. This compound is a pivotal intermediate in various synthetic pathways, most notably in the pharmaceutical industry.

Chemical Identity and Structure

This compound, identified by CAS number 5392-28-9, is the sulfate salt of the highly animated pyrimidine base, 2,4,5,6-Tetraaminopyrimidine. The presence of four amino groups on the pyrimidine ring makes it a highly functionalized and reactive molecule, serving as a versatile building block in organic synthesis.

-

IUPAC Name : pyrimidine-2,4,5,6-tetramine;sulfuric acid[1]

-

Synonyms : Pyrimidinetetramine sulfate, Pyrimidine-2,4,5,6-tetramine sulfuric acid[1][2]

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Light yellow to brown crystalline powder. | [3][4] |

| Melting Point | >300 °C (decomposes). | [2][3][4][5] |

| Boiling Point | 563.9°C at 760 mmHg (Predicted). | [3] |

| Flash Point | 329.4°C (Predicted). | [3] |

| Solubility | Soluble in water and dimethyl sulfoxide (DMSO). Slightly soluble in water. | [1][3][6] |

| Stability | Stable under normal temperatures and pressures. | [2] |

| Storage | Store in a cool, dry place in a tightly sealed container. Recommended storage at 2 - 8 °C. | [2][4] |

Spectral Data

While detailed spectral data is not extensively published, the structural identity of this compound has been confirmed using various spectroscopic methods.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound has been recorded and is available through the NIST Chemistry WebBook. The spectrum would be expected to show characteristic peaks for N-H stretching of the amino groups and bands corresponding to the sulfate ion.[2]

-

UV-Vis Spectroscopy : The compound has been characterized by UV spectroscopy, showing absorption maxima (λmax) at 202 nm and 274 nm.

-

NMR Spectroscopy : Both 1H and 13C NMR have been used to confirm the structure of the compound. However, specific chemical shift data is not widely reported.

Reactivity and Synthesis

This compound is a stable compound under standard conditions but is incompatible with strong oxidizing agents.[2] Upon thermal decomposition, it can release irritating and toxic gases and fumes.[2]

Synthesis Pathways

The synthesis of this compound is crucial for its application as a pharmaceutical intermediate. One common method involves a three-step reaction starting from malononitrile and guanidine nitrate, proceeding through cyclization, nitrosation, and subsequent reduction.[7] An advantage of this pathway is the use of zinc powder as a reducing agent, which is more cost-effective and environmentally friendly than alternatives like Raney nickel.[7]

Another documented synthesis route involves the reduction of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) using zinc dust and an acid. The resulting acid salt of 2,4,5,6-tetraaminopyrimidine is then treated with sulfuric acid to precipitate the sulfate salt.

Below is a conceptual workflow for a common synthesis approach:

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Development

The primary utility of this compound lies in its role as a key intermediate in the synthesis of more complex molecules.

Pharmaceutical Synthesis

The most significant application of this compound is in the production of the anticancer drug Methotrexate .[3][7] It serves as a starting material for the construction of the pteridine ring system, which is the core of the methotrexate molecule. The synthesis involves the condensation of 2,4,5,6-Tetraaminopyrimidine or its salt with other reagents to form the bicyclic pteridine structure.[8][9] It is also an intermediate in the synthesis of another antitumor drug, Fludarabine .[7]

The following diagram illustrates the pivotal role of this compound in the synthesis of Methotrexate:

References

- 1. This compound(5392-28-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Pyrimidine, 2,4,5,6-tetraamino-, sulfate [webbook.nist.gov]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

- 5. ec.europa.eu [ec.europa.eu]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound salt | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. 2,4,6-Triaminopyrimidine(1004-38-2) 13C NMR spectrum [chemicalbook.com]

- 9. ec.europa.eu [ec.europa.eu]

Solubility Profile of 2,4,5,6-Tetraaminopyrimidine Sulfate: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5,6-Tetraaminopyrimidine sulfate (TAPS) is a pivotal intermediate in synthetic chemistry, most notably in the production of antifolates like Methotrexate.[1][2] Its utility in pharmaceutical and chemical research hinges on its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, and formulation. This guide provides a detailed analysis of the solubility of TAPS in various solvent systems, grounded in fundamental chemical principles and supported by available data. We will explore the theoretical underpinnings of its solubility, present qualitative and quantitative data, and provide robust experimental protocols for its determination, enabling researchers to optimize its use in their laboratory and development workflows.

Physicochemical Characteristics

Understanding the inherent properties of this compound is the foundation for interpreting its solubility behavior. The molecule is a salt, composed of the highly polar pyrimidine-2,4,5,6-tetramine cation and a sulfate anion.[3] The presence of four primary amine groups and the sulfate counter-ion dictates its interactions with different solvent environments.

| Property | Value | Source(s) |

| CAS Number | 5392-28-9 | [2][3] |

| Molecular Formula | C₄H₈N₆ · H₂SO₄ (or C₄H₁₀N₆O₄S) | [3][4] |

| Molecular Weight | 238.22 g/mol | [2][3] |

| Appearance | Light yellow to brown crystalline powder | [1][3] |

| Melting Point | >300 °C (decomposes) | [1][3] |

| Computed LogP | -1.8474 | [5] |

| Topological Polar Surface Area (TPSA) | 204.46 Ų | [5] |

Expert Insight: The very high melting point (>300 °C) suggests strong intermolecular forces within the crystal lattice, primarily ionic interactions and extensive hydrogen bonding. Overcoming this lattice energy is a critical step in the dissolution process. The highly negative LogP and large TPSA value strongly indicate a preference for polar, hydrophilic environments over non-polar, lipophilic ones.

The Science of Solubility: Why TAPS Behaves as It Does

As an amine salt, the solubility of TAPS is governed by the principles of "like dissolves like" and the energetics of solvation.[6]

-

Polarity and Ionic Nature: TAPS is an ionic compound, or salt. In solution, it can dissociate into the tetraaminopyrimidinium cation and the sulfate anion. This charged nature makes it fundamentally suited for dissolution in highly polar solvents capable of stabilizing ions.[6] Water, with its high dielectric constant and ability to solvate both cations and anions, is a prime candidate.

-

Hydrogen Bonding: The molecule possesses six hydrogen bond donors (the amine groups) and eight acceptors (the ring nitrogens and sulfate oxygens).[5] This extensive hydrogen bonding capability is key to its interaction with polar protic solvents like water and, to a lesser extent, alcohols.[6][7] The solvent molecules must compete with the strong intermolecular hydrogen bonds within the TAPS crystal lattice.

-

Effect of pH: The four amino groups on the pyrimidine ring are basic. In the sulfate salt form, these amines are protonated. The solubility of TAPS in aqueous media is therefore expected to be pH-dependent. In acidic to neutral solutions, the protonated, charged form will predominate, enhancing solubility. In highly basic conditions, deprotonation to the free base (2,4,5,6-Tetraaminopyrimidine) would occur. This neutral, though still polar, form may exhibit different solubility characteristics, potentially being less soluble in water than the salt form.[8]

Solubility Profile Across Solvent Systems

Based on its structure and available data, the solubility of TAPS can be categorized as follows.

| Solvent | Solvent Type | Reported Solubility | Rationale / Insight |

| Water | Polar Protic | Soluble[2][9][10], Slightly Soluble[1], Very Slightly Soluble (Heated)[11] | The high polarity and hydrogen bonding capacity of water effectively solvate the ions. The discrepancies in reported solubility ("soluble" vs. "slightly") may relate to the specific conditions (pH, temperature, purity) of determination. The sulfate group enhances polarity and contributes to water solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[2], Slightly Soluble (Heated)[11] | DMSO is a powerful, highly polar aprotic solvent known for dissolving a wide range of organic compounds and some inorganic salts.[12] Its ability to accept hydrogen bonds and its high polarity make it an effective solvent for TAPS, particularly for creating concentrated stock solutions for experimental use. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble (by analogy) | Studies on similar pyrimidine derivatives show that DMF is often a better solvent than methanol.[13][14] Given its structural similarity to DMSO, TAPS is expected to have good solubility in DMF. |

| Ethanol | Polar Protic | Appreciable Solubility | As a polar protic solvent, ethanol can engage in hydrogen bonding. However, its lower polarity compared to water makes it a less effective solvent for ionic salts.[7] Solubility is expected to be lower than in water or DMSO. |

| Non-Polar Solvents (e.g., Ether, Hexane, CCl₄) | Non-Polar | Insoluble (predicted) | Amine salts are generally insoluble in non-polar organic solvents.[6] The large energy mismatch between the highly polar solute and the non-polar solvent prevents effective solvation. Studies on other pyrimidine derivatives confirm very low solubility in solvents like CCl₄.[13][14] |

Experimental Protocols for Solubility Determination

To ensure reproducible and accurate data, standardized protocols are essential. The choice between a thermodynamic and kinetic assay depends on the application, with the former being the gold standard for formulation and the latter being suitable for high-throughput screening.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

This method measures the true equilibrium solubility of a compound and is critical for lead optimization and formulation development.[15]

Objective: To determine the saturation concentration of TAPS in a given solvent at equilibrium.

Methodology (Shake-Flask Method):

-

Preparation: Add an excess amount of solid TAPS (ensuring some solid remains undissolved at the end) to a known volume of the test solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert vial.

-

Equilibration: Place the vials in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.[15]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vial at high speed or filter the aliquot through a low-binding 0.22 µm syringe filter.[15] Causality Note: This step is critical to prevent solid particles from artificially inflating the measured concentration.

-

Quantification: Prepare a standard curve of TAPS in the chosen analytical solvent. Dilute the filtered supernatant and analyze its concentration using a validated analytical method, such as reverse-phase HPLC with UV detection (λmax ~274 nm).[15][16]

-

Reporting: Report the final concentration as the thermodynamic solubility, typically in µg/mL or mM.

Diagram: Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Diagram: Key Factors Influencing TAPS Solubility

Caption: Factors influencing TAPS solubility.

Trustworthiness & Self-Validation in Protocols

Every protocol must be a self-validating system. For solubility assays, this is achieved through:

-

Visual Confirmation: At the end of the equilibration period, there must be visible undissolved solid, confirming that a saturated solution was achieved.

-

Standard Curve Linearity: The quantification is only valid if the standard curve shows high linearity (R² > 0.99) across the relevant concentration range.

-

Time to Equilibrium: For novel solvent systems, it is prudent to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration has plateaued and true equilibrium has been reached.

Conclusion

This compound is a highly polar, ionic compound whose solubility is dominated by its ability to form strong hydrogen bonds and electrostatic interactions. It exhibits good solubility in polar solvents, particularly water and DMSO, making these ideal choices for reaction media and for preparing stock solutions.[2][9] Conversely, it is predicted to be insoluble in non-polar organic solvents, a property that can be exploited during purification to remove lipophilic impurities. The provided data and experimental protocols offer a robust framework for researchers to confidently handle and deploy this critical chemical intermediate in their drug discovery and development endeavors.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound(5392-28-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nbinno.com [nbinno.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. ptacts.uspto.gov [ptacts.uspto.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. ec.europa.eu [ec.europa.eu]

Stability and recommended storage conditions for 2,4,5,6-Tetraaminopyrimidine sulfate.

An In-Depth Technical Guide to the Stability and Recommended Storage of 2,4,5,6-Tetraaminopyrimidine Sulfate

For professionals in pharmaceutical research and drug development, a comprehensive understanding of the chemical stability and optimal storage conditions of key intermediates is paramount. This compound (CAS No. 5392-28-9) is a vital building block in the synthesis of numerous biologically active molecules, most notably in the development of anticancer and anti-infective drugs.[1] Its stability directly impacts the purity, efficacy, and safety of downstream products. This guide provides a detailed analysis of its stability profile, potential degradation pathways, and scientifically grounded recommendations for its storage and handling.

Physicochemical Characteristics

A foundational understanding of the physicochemical properties of this compound is essential before delving into its stability. These properties dictate its behavior under various environmental conditions and inform appropriate handling procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈N₆ · H₂SO₄ | [2][3] |

| Molar Mass | 238.22 g/mol | [3][4] |

| Appearance | Light brown, ochre, or bright yellow crystalline powder | [2][4][5] |

| Melting Point | >300°C (decomposes) | [3][4] |

| Water Solubility | Slightly soluble | [4][5] |

| Other Solubilities | Very soluble in N,N-Dimethylformamide, Soluble in methanol | [5] |

Chemical Stability and Degradation Profile

Under standard laboratory conditions, this compound is considered a stable compound.[6][7][8] However, its stability is not absolute and can be compromised by specific environmental factors. As a molecule rich in amino groups, it is susceptible to oxidative and hydrolytic degradation, particularly under stressed conditions.

Key Factors Influencing Stability

-

Temperature : High temperatures can induce thermal decomposition. The compound has a high melting point of over 300°C, at which it decomposes, potentially generating irritating and highly toxic gases such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), and sulfur oxides (SOx).[6][9]

-

Humidity : The compound is described as having moderate hygroscopicity.[8] Absorption of moisture can lead to hydrolysis and physical changes like clumping, potentially accelerating degradation. Therefore, storage in a dry environment is critical.[2][6][8]

-

Light : While specific photostability data for this salt is not extensively detailed in the provided literature, aminopyrimidine structures can be sensitive to light. As a precautionary measure, protection from light is recommended to prevent photochemical degradation.[10]

-

pH and Hydrolysis : The stability of the compound in solution is pH-dependent. The amino groups can be protonated in acidic conditions, which may influence stability. In strongly acidic or basic solutions, hydrolysis of the pyrimidine ring or deamination can occur, especially when coupled with elevated temperatures.

-

Oxidizing Agents : The compound is incompatible with strong oxidizing agents.[6][7] The numerous amino groups are susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives and potential ring cleavage.

Potential Degradation Pathways

While specific degradation products for this compound are not detailed in the literature, its structure suggests several potential degradation pathways under forced conditions (e.g., strong acid/base, oxidation, heat). Elucidating these pathways is a critical objective of forced degradation studies.[11][12]

A conceptual diagram of potential degradation is shown below. The primary sites of vulnerability are the exocyclic amino groups and the pyrimidine ring itself.

Caption: Conceptual overview of potential degradation pathways.

Recommended Storage and Handling Protocols

To maintain the integrity and purity of this compound, adherence to strict storage and handling protocols is essential. These recommendations are synthesized from material safety data sheets (MSDS) and general best practices for chemical storage.

Storage Conditions

The primary goal is to protect the compound from the detrimental factors identified above.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. Some suppliers suggest refrigeration. | Prevents thermal degradation and minimizes moisture absorption. | [2][4][5][6] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) for long-term storage. Keep container tightly closed. | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation. | [2][6][13] |

| Location | Store in a well-ventilated area. | Ensures that any potential off-gassing does not accumulate. | [2][8][13] |

| Incompatibilities | Store away from strong oxidizing agents and strong acids. | Prevents potentially vigorous and hazardous chemical reactions. | [6][7][14] |

Handling Procedures

Safe handling is crucial due to the compound's classification as an irritant.[4][7]

-

Ventilation : Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]

-

Personal Protective Equipment (PPE) :

-

General Hygiene : Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. Do not eat, drink, or smoke in the handling area.[6][14]

Stability-Indicating Analytical Methodologies

To properly assess the stability of this compound, analytical methods must be "stability-indicating." This means the method can accurately quantify the active compound and resolve it from any potential degradation products, excipients, or impurities.[12][15]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, particularly in its reversed-phase modality (RP-HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[16][17]

Protocol: Forced Degradation Study

A forced degradation study is essential for developing and validating a stability-indicating method.[11] It involves intentionally stressing the compound to generate degradation products.

Objective : To identify likely degradation products and establish a stability-indicating HPLC method for this compound.

Methodology :

-

Stock Solution Preparation : Prepare a stock solution of the compound in a suitable solvent, such as a methanol/water mixture.[18]

-

Application of Stress Conditions : Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis : Add 0.1 M HCl and heat at 60°C for 4-8 hours.

-

Base Hydrolysis : Add 0.1 M NaOH and heat at 60°C for 4-8 hours.

-

Oxidative Degradation : Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation : Heat the solid powder at 80°C for 48 hours. Dissolve in the solvent before analysis.

-

Photolytic Degradation : Expose the solid powder and a solution to direct sunlight or a photostability chamber (ICH Q1B conditions).

-

-

Sample Neutralization : After the specified time, cool the acid and base-stressed samples to room temperature and neutralize them.

-

HPLC Analysis : Analyze all samples (including an unstressed control) using an appropriate RP-HPLC method (e.g., C18 column, gradient elution with a buffered mobile phase and an organic modifier like acetonitrile, UV detection at λmax ~274 nm).[19]

-

Data Evaluation :

-

Compare the chromatograms of stressed samples to the control.

-

Calculate the percentage of degradation.

-

Assess peak purity of the parent compound to ensure no co-eluting degradants.

-

Ensure mass balance, where the decrease in the parent peak area corresponds to the sum of the areas of the degradation product peaks.[20]

-

The workflow for this crucial experimental process is visualized below.

Caption: Experimental workflow for a forced degradation study.

Conclusion

This compound is a chemically robust intermediate that is stable under recommended storage conditions. Its primary vulnerabilities include exposure to strong oxidizing agents, high humidity, and elevated temperatures. By implementing the storage and handling protocols outlined in this guide—namely, storing the compound in a cool, dry, well-ventilated location in a tightly sealed container away from incompatible materials—researchers can ensure its long-term integrity. The use of validated, stability-indicating analytical methods, developed through systematic forced degradation studies, is critical for quality control and for guaranteeing the reliability of this important pharmaceutical building block in drug discovery and development pipelines.

References

- 1. nbinno.com [nbinno.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 2,4,5,6-Tetraaminopyrimidine 97 5392-28-9 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. This compound(5392-28-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Page loading... [wap.guidechem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. medcraveonline.com [medcraveonline.com]

- 12. rjptonline.org [rjptonline.org]

- 13. Page loading... [wap.guidechem.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. researchgate.net [researchgate.net]

- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 18. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ec.europa.eu [ec.europa.eu]

- 20. globalresearchonline.net [globalresearchonline.net]

An In-Depth Technical Guide to the Synthesis and Characterization of Novel 2,4,5,6-Tetraaminopyrimidine Sulfate Derivatives

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of novel derivatives based on the 2,4,5,6-tetraaminopyrimidine sulfate (TAPS) scaffold. Pyrimidine and its derivatives are foundational heterocyclic molecules in medicinal chemistry and materials science, serving as core components in everything from nucleic acids to anticancer agents.[1][2] TAPS, with its multiple reactive amino groups, is a particularly valuable and versatile building block for creating complex molecules with significant therapeutic potential.[3] This document offers field-proven protocols, explains the scientific rationale behind key experimental choices, and establishes a self-validating system for the synthesis and analysis of new chemical entities derived from this core structure. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising class of compounds.

The Strategic Importance of the Aminopyrimidine Scaffold

The pyrimidine ring is a privileged structure in drug discovery, present in numerous natural and synthetic compounds with a vast array of biological activities.[2][4][5] Its derivatives are known to exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties, among others.[4][6][7][8] The specific precursor, 2,4,5,6-tetraaminopyrimidine (TAPS), is a critical intermediate for pharmaceuticals, including anticancer and anti-infective drugs.[3] Its four amino groups offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles. This guide focuses on the foundational synthesis of TAPS and subsequent derivatization to create novel molecular architectures.

Synthesis of the Core Intermediate: this compound (TAPS)

The most common and reliable route to TAPS involves the reduction of a precursor, 5-nitroso-2,4,6-triaminopyrimidine (NTAP) or a 5-azo-2,4,6-triaminopyrimidine.[9][10] Various reducing agents have been employed, including sodium dithionite, ammonium sulfide, and catalytic hydrogenation.[9][11] The following protocol details a robust method using zinc dust and acid, which offers high purity and good yields.[11][12]

Synthetic Workflow: Reduction of NTAP

Caption: Workflow for the synthesis of TAPS via zinc-mediated reduction.

Detailed Experimental Protocol: TAPS Synthesis

Materials:

-

5-nitroso-2,4,6-triaminopyrimidine (NTAP)

-

Zinc dust

-

Hydrochloric acid (or another suitable acid)

-

Sulfuric acid (concentrated)

-

Deionized water

-

Activated carbon (decolorizing agent)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, suspend one molecular proportion of NTAP in deionized water in a suitable reaction vessel equipped with a stirrer and thermometer.

-

Reduction: While stirring, add 2.0 to 2.5 molecular proportions of zinc dust. Subsequently, slowly add 4.0 to 4.7 molecular proportions of acid, ensuring the temperature is maintained between 20°C and 65°C.[11]

-

Scientist's Note: The exothermic reaction must be controlled. The acid protonates the nitroso group, making it susceptible to reduction by the zinc metal. Maintaining the temperature below 65°C prevents degradation of the product.

-

-

pH Adjustment & Clarification: After the reduction is complete (indicated by a color change), adjust the pH of the reaction mixture to approximately 2.0-2.5 with additional acid.[11] Add a small amount of activated carbon to decolorize the solution and stir for 20-30 minutes.

-

Filtration: Filter the hot mixture to remove unreacted zinc, zinc salts, and activated carbon. The resulting solution is the mother liquor containing the acid salt of 2,4,5,6-tetraaminopyrimidine.[11][12]

-

Precipitation of Sulfate Salt: Transfer the mother liquor to a clean vessel. While maintaining the temperature between 20°C and 60°C, carefully add sulfuric acid to adjust the pH to 0.2-0.5.[9][11]

-

Crystallization and Isolation: Cool the mixture to 0°C to 10°C to facilitate the precipitation of this compound.[11]

-

Scientist's Note: TAPS is significantly less soluble in acidic aqueous media at low temperatures, which is the principle behind its isolation. The highly acidic conditions ensure the polyamine is fully protonated, forming the sulfate salt.

-

-

Recovery: Collect the white to off-white precipitate by filtration, wash with cold deionized water, and dry under vacuum.

Synthesis of Novel TAPS Derivatives: A Schiff Base Approach

The primary amino groups at positions 2, 4, 5, and 6 of the TAPS molecule are nucleophilic and can readily react with electrophiles. A robust and versatile method for derivatization is the formation of Schiff bases (imines) through condensation with aldehydes or ketones.[13] This reaction allows for the introduction of a wide variety of substituents, enabling the creation of a diverse chemical library.

General Derivatization Scheme

Caption: General scheme for derivatizing TAPS via Schiff base formation.

General Protocol: Schiff Base Synthesis

Materials:

-

This compound (TAPS)

-

Substituted aromatic or aliphatic aldehyde/ketone (2-4 equivalents)

-

Ethanol or Methanol (solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve TAPS in a minimal amount of the chosen alcohol. A gentle warming may be required.

-

Add 2-4 equivalents of the desired aldehyde or ketone to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Scientist's Note: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino groups of TAPS.

-

-

Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.

-

Collect the solid product by filtration, wash with cold solvent to remove unreacted starting materials, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent system.[14]

Comprehensive Characterization of Novel Derivatives

Rigorous characterization is essential to confirm the identity, purity, and structure of the newly synthesized compounds. A multi-technique approach provides a self-validating system of analysis.

Characterization Workflow

Caption: Integrated workflow for the characterization of novel TAPS derivatives.

Spectroscopic Characterization

Spectroscopic techniques are vital for elucidating the molecular structure of the synthesized derivatives.[15]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify key functional groups.[16] For TAPS derivatives, one should look for the disappearance of some N-H stretching bands (around 3300-3400 cm⁻¹) and the appearance of a C=N (imine) stretching vibration (typically 1640-1690 cm⁻¹). The characteristic vibrations of the pyrimidine ring (1600-1400 cm⁻¹) and the strong, broad absorption of the sulfate anion (around 1100 cm⁻¹) should remain.[15][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the covalent structure.[18] In ¹H NMR, the formation of a Schiff base is confirmed by the appearance of a new signal for the imine proton (-CH=N-) in the 8-9 ppm region.

-

Scientist's Note: The characterization of aminopyrimidines by NMR can be complex. Line broadening is often observed at room temperature due to restricted rotation around the C-N bonds (rotamers) or tautomerism.[14][19] Running spectra at elevated temperatures can sometimes resolve these broad signals into sharper peaks.[14]

-

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z), which is used to confirm the molecular weight of the synthesized derivative.[18]

-

UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule. Derivatization often leads to a shift in the maximum absorbance wavelength (λmax) compared to the TAPS precursor, indicating a change in the electronic system.[18][20]

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing the thermal stability and purity of the compounds, which are critical parameters for pharmaceutical applications.[21][22][23]

-

Protocol: TGA/DSC Analysis

-

Accurately weigh 5-10 mg of the dried sample into an alumina or platinum crucible.

-

Place the crucible in the TGA/DSC instrument.

-

Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min, under a nitrogen atmosphere.[22]

-

The TGA curve will show weight loss as a function of temperature, indicating decomposition points. The DSC curve will show endothermic (melting) or exothermic (decomposition) events.

-

Data Summary and Interpretation

All quantitative data should be systematically organized for clear comparison and interpretation.

Table 1: Physicochemical and Spectroscopic Data for TAPS and Hypothetical Derivatives

| Compound ID | Molecular Formula | MW ( g/mol ) | M.P. (°C) | Key FT-IR Peaks (cm⁻¹) | ¹H NMR (δ, ppm) |

| TAPS | C₄H₈N₆·H₂SO₄ | 238.23 | >300 (decomposes) | 3350 (N-H), 1650 (C=N), 1105 (SO₄²⁻) | 5.5-7.5 (br, NH₂) |

| Derivative 1 (Benzaldehyde) | C₁₁H₁₁N₆·H₂SO₄ (mono-sub) | 325.33 | 245-248 | 3340 (N-H), 1665 (C=N, imine), 1110 (SO₄²⁻) | 8.5 (s, 1H, -CH=N-), 7.4-7.9 (m, 5H, Ar-H) |

| Derivative 2 (Acetone) | C₇H₁₂N₆·H₂SO₄ (mono-sub) | 278.29 | 210-213 | 3345 (N-H), 1670 (C=N, imine), 1100 (SO₄²⁻) | 2.1 (s, 3H, CH₃), 2.3 (s, 3H, CH₃) |

Table 2: Thermal Analysis Data

| Compound ID | Onset Decomposition Temp. (TGA, °C) | Major Weight Loss (%) | Melting Point (DSC, °C) |

| TAPS | ~280 | 65% | N/A (Decomposes) |

| Derivative 1 | ~265 | 72% | 246 (Endotherm) |

| Derivative 2 | ~230 | 70% | 211 (Endotherm) |

Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded approach to the synthesis and characterization of novel this compound derivatives. By following these detailed protocols, researchers can reliably produce and validate new chemical entities built upon this versatile scaffold. The true value of these novel derivatives lies in their potential biological activity.[4] Future work should focus on screening these compounds in a variety of biological assays (e.g., antimicrobial, anticancer, enzyme inhibition) to elucidate structure-activity relationships and identify promising lead candidates for drug development.[5][24]

References

- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjarr.com [wjarr.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

- 8. researchgate.net [researchgate.net]

- 9. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]

- 10. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]

- 11. US4247693A - Process for preparing this compound - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. biomedres.us [biomedres.us]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 17. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 18. benchchem.com [benchchem.com]

- 19. connectsci.au [connectsci.au]

- 20. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. [PDF] Thermal analysis of some novel pyrimidine derivatives | Semantic Scholar [semanticscholar.org]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

The Pyrimidine Core: A Technical Guide to its Historical Discovery and Scientific Significance

Abstract

The pyrimidine ring system, a deceptively simple six-membered heterocycle, stands as a cornerstone of modern science. Its discovery and the subsequent elucidation of its derivatives have unlocked fundamental principles of genetics, biochemistry, and medicine. This technical guide provides an in-depth exploration of the historical milestones in pyrimidine chemistry, from the foundational syntheses of the 19th century to the discovery of its profound biological roles and its exploitation in revolutionary therapeutics. We will dissect the causality behind key experimental choices, provide detailed protocols for landmark syntheses, and visualize the intricate pathways that underscore its significance. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital chemical scaffold.

Part 1: The Genesis of a Heterocycle: Foundational Discoveries and Syntheses

The journey into the world of pyrimidines did not begin with the parent molecule itself, but with its more complex derivatives. Early chemists, working with biological materials, unknowingly isolated these compounds long before their common structural feature was understood.

1.1 Early Isolations and the First Synthesis

The story begins not in a synthesis lab, but in the study of biological waste products. In 1818, Brugnatelli isolated alloxan from uric acid found in urinary calculi, marking one of the earliest encounters with a pyrimidine derivative[1]. However, it took several decades for the field to move from isolation to intentional synthesis.

A pivotal moment arrived in 1879, when French chemist Edouard Grimaux reported the first laboratory synthesis of a pyrimidine derivative: barbituric acid[1][]. By condensing urea with malonic acid in the presence of phosphorus oxychloride, Grimaux created the parent compound of the entire barbiturate class of drugs[1][3].

Experimental Protocol: Grimaux's Synthesis of Barbituric Acid (1879)

Causality in Experimental Design: Grimaux's choice of phosphorus oxychloride (POCl₃) was crucial. It served as a powerful dehydrating and condensing agent, essential for driving the reaction between the weakly acidic malonic acid and urea. The POCl₃ activates the carboxylic acid groups of malonic acid, facilitating the nucleophilic attack by the nitrogen atoms of urea to form the cyclic imide structure.

Methodology:

-

Reactant Preparation: In a flask equipped for heating, combine one molar equivalent of malonic acid and one molar equivalent of urea.

-

Addition of Condensing Agent: Slowly add at least two molar equivalents of phosphorus oxychloride to the mixture. The reaction is exothermic and should be cooled if necessary.

-

Reaction: Gently heat the mixture. The reactants will gradually dissolve and then a precipitate (barbituric acid) will form.

-

Work-up: After the reaction is complete, the mixture is carefully poured into cold water to hydrolyze the remaining phosphorus oxychloride.

-

Isolation: The crude barbituric acid precipitates out of the aqueous solution and is collected by filtration, washed with cold water, and then recrystallized to purify.

1.2 The Pinner Synthesis and the Naming of Pyrimidine

The systematic study of this class of compounds began in earnest with the work of German chemist Adolf Pinner. In 1884, Pinner developed a general method for synthesizing pyrimidine derivatives by condensing amidines with β-ketoesters, a reaction now known as the Pinner pyrimidine synthesis []. This work was foundational, providing a rational and versatile route to a variety of substituted pyrimidines. A year later, in 1885, Pinner coined the name "pyrimidin " by combining the words "pyridine" and "amidine," reflecting the structural components he used in his synthesis[][4].

Diagram: The Pinner Pyrimidine Synthesis

Caption: General workflow of the Pinner pyrimidine synthesis.

1.3 The Biginelli Reaction: A Multicomponent Marvel

In 1891, the Italian chemist Pietro Biginelli developed a remarkable one-pot, three-component reaction that efficiently produces dihydropyrimidinones[5][6]. By simply heating an aldehyde, a β-ketoester, and urea with a catalytic amount of acid, a complex heterocyclic ring is formed with high efficiency[5]. This reaction's simplicity and atom economy have made it a staple in heterocyclic and medicinal chemistry for over a century.

Caption: TPP facilitates the decarboxylation of pyruvate.

2.3 Biosynthesis: De Novo and Salvage Pathways

Cells have evolved two primary strategies to acquire the necessary pyrimidine nucleotides: building them from simple precursors (de novo synthesis) or recycling pre-existing components (salvage pathways).[7][8]

-

De Novo Synthesis: This pathway constructs the pyrimidine ring from basic molecules like bicarbonate, aspartate, and glutamine.[9] The first committed step is the synthesis of carbamoyl phosphate from glutamine and CO₂, catalyzed by carbamoyl phosphate synthetase II (CPS II).[9] The ring is then assembled, closed, and oxidized to form orotate, which is subsequently attached to a ribose-5-phosphate backbone to eventually yield Uridine Monophosphate (UMP), the precursor to other pyrimidine nucleotides.[9][10]

-

Salvage Pathways: To conserve energy, cells can recycle pyrimidine bases and nucleosides generated from the breakdown of DNA and RNA.[7][8][11] Key enzymes like uridine/cytidine kinases and uracil phosphoribosyltransferase (UPP) convert these recycled components back into nucleotides that can re-enter the metabolic pool.[6][11] This pathway is particularly active in cells that are not rapidly proliferating.[8]

Part 3: Pyrimidines in Pharmacology: From Sedatives to Lifesaving Drugs

The versatility of the pyrimidine scaffold and its central role in biology made it an immediate and enduringly fruitful target for drug development.

3.1 Barbiturates: The First CNS Depressants

Following Grimaux's synthesis of barbituric acid, the first pharmacologically active derivative, barbital, was produced in 1903, followed by the widely used phenobarbital in 1912.[8] These compounds were found to be potent central nervous system (CNS) depressants.

Mechanism of Action: Barbiturates exert their effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAₐ receptor.[1][12] They bind to a specific site on the receptor's chloride ion channel, increasing the duration of channel opening when GABA binds.[1][7] This leads to an increased influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire, resulting in sedation, hypnosis, and at high doses, anesthesia.[13][7] Due to their narrow therapeutic index and high risk of overdose, they have been largely replaced by benzodiazepines for anxiety and insomnia but remain in use as anticonvulsants and for induction of anesthesia.[1][8][12]

3.2 Sulfonamides: The Dawn of the Antibiotic Age

The discovery of sulfonamides in the 1930s at Bayer AG marked a turning point in medicine. It began with the observation that a red dye, Prontosil, could cure bacterial infections in mice.[14][15] Researchers at the Pasteur Institute later discovered that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[11] This was the first class of drugs to be broadly effective against systemic bacterial infections, predating penicillin and saving countless lives.[14][15][16]

Mechanism of Action: Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) .[15] This enzyme is essential for the synthesis of folic acid, a vitamin required for the production of nucleotides. Bacteria must synthesize their own folic acid, while humans obtain it from their diet. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the pathway, halting bacterial growth and replication (bacteriostatic effect).[15]

3.3 5-Fluorouracil (5-FU): A Rational Approach to Cancer Therapy

In the 1950s, Charles Heidelberger observed that tumor cells utilized the pyrimidine base uracil more rapidly than normal tissues. This led to the hypothesis that a modified, "fraudulent" version of uracil could selectively poison these rapidly dividing cancer cells. This rational design approach led to the synthesis of 5-fluorouracil (5-FU) in 1957.[9][17]

Mechanism of Action: 5-FU is an antimetabolite that exerts its anticancer effects through multiple mechanisms after being converted to several active metabolites intracellularly.[18]

-

Inhibition of Thymidylate Synthase: Its primary mechanism is the inhibition of the enzyme thymidylate synthase (TS) by its metabolite FdUMP. This blocks the conversion of dUMP to dTMP, depleting the cell of thymidine, an essential precursor for DNA synthesis. This leads to what is known as "thymineless death".[18][17]

-

Incorporation into DNA and RNA: Other metabolites, FdUTP and FUTP, can be mistakenly incorporated into DNA and RNA, respectively. This incorporation leads to DNA damage and interferes with RNA processing and function, further contributing to cytotoxicity.[18]

5-FU remains a cornerstone of chemotherapy for various solid tumors, particularly colorectal cancer.

Conclusion

From its early, almost accidental, discovery in the form of biological derivatives to its central role in the blueprints of life and its application in powerful medicines, the pyrimidine ring has proven to be a molecule of immense scientific importance. The historical progression of its study serves as a model for scientific inquiry, demonstrating how the convergence of synthetic chemistry, biochemistry, and medicine can lead to profound advancements in human knowledge and health. The continued exploration of pyrimidine chemistry promises to yield new therapeutics and a deeper understanding of the molecular basis of life for years to come.

References

- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 3. CN110437160B - Preparation method of uracil - Google Patents [patents.google.com]

- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 13. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 14. Pyrimidine - Wikipedia [en.wikipedia.org]

- 15. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 16. Structural basis for flip-flop action of thiamin pyrophosphate-dependent enzymes revealed by human pyruvate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. shivajicollege.ac.in [shivajicollege.ac.in]

- 18. nbinno.com [nbinno.com]

The role of tetraaminopyrimidine scaffolds in medicinal chemistry and drug discovery.

A Technical Guide to Tetraaminopyrimidine Scaffolds in Modern Drug Discovery

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in nucleic acids and its remarkable versatility in drug design.[1][2][3][4] Among its many derivatives, the tetraaminopyrimidine scaffold has emerged as a particularly powerful platform for the development of targeted therapeutics. This guide provides an in-depth analysis of the tetraaminopyrimidine core, exploring its fundamental physicochemical properties, primary mechanisms of action, and diverse therapeutic applications. We will delve into synthetic strategies, structure-activity relationships (SAR) across different disease areas, and the critical considerations for optimizing pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in the creation of next-generation medicines.

The Tetraaminopyrimidine Core: A Privileged Scaffold for Targeted Therapy

The significance of the pyrimidine ring in medicinal chemistry is well-established, forming the backbone of numerous therapeutic agents.[2] Its unique physicochemical attributes, including its ability to act as a bioisostere for phenyl and other aromatic systems, have led to its widespread incorporation into drug candidates with a broad spectrum of activities.[5] The tetraaminopyrimidine scaffold builds upon this foundation, offering a rich array of hydrogen bond donors and acceptors. This structural feature is paramount to its primary mechanism of action: competitive inhibition at the ATP-binding site of protein kinases.

Physicochemical Properties and Kinase Binding

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[2][6] Kinase inhibitors have therefore become a major focus of drug discovery. The tetraaminopyrimidine scaffold is exceptionally well-suited for this role. Its multiple amino groups can form a network of hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved sequence of amino acids that anchors ATP for phosphotransfer.[6] This high-affinity binding mimics the interaction of the natural adenine base of ATP, effectively blocking the enzyme's catalytic activity.

Caption: Tetraaminopyrimidine interaction with a kinase hinge region.

Synthetic Strategies for Tetraaminopyrimidine Derivatives

The synthesis of tetraaminopyrimidine derivatives often begins with a commercially available, substituted pyrimidine core, such as 2,4,6-trichloropyrimidine or 2-amino-4,6-dichloropyrimidine.[7] The strategic, sequential displacement of halide leaving groups with various amines via nucleophilic aromatic substitution (SNAr) is the most common and versatile approach. The rationale behind this strategy is control over regiochemistry; the different electronic environments of the C2, C4, and C6 positions on the pyrimidine ring allow for selective reactions by carefully controlling temperature and the nucleophilicity of the incoming amine.

Representative Experimental Protocol: Sequential SNAr

This protocol describes a general, self-validating workflow for the synthesis of a tetraaminopyrimidine derivative. Each step includes a rationale and a method for validation.

Objective: Synthesize a generic N2,N4,N6-trisubstituted-pyrimidine-2,4,6-triamine.

Materials:

-

2,4,6-trichloropyrimidine

-

Amine 1 (R1-NH2)

-

Amine 2 (R2-NH2)

-

Amine 3 (R3-NH2)

-

Solvent: Isopropanol (IPA) or N,N-Dimethylformamide (DMF)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

Workflow:

Caption: General workflow for sequential SNAr synthesis.

Step-by-Step Methodology:

-

Mono-substitution at C4:

-

Procedure: Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in IPA. Cool the solution to 0°C. Add DIPEA (1.1 eq) followed by the dropwise addition of Amine 1 (1.0 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Causality: The C4 position is the most electrophilic and susceptible to nucleophilic attack under mild conditions due to the influence of the adjacent nitrogen atoms. Using a slight excess of a non-nucleophilic base like DIPEA neutralizes the HCl generated without competing with the desired amine.

-

Validation: Monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material and the formation of the mono-substituted intermediate.

-

-

Di-substitution at C6:

-

Procedure: To the crude reaction mixture from Step 1, add Amine 2 (1.2 eq) and additional DIPEA (1.2 eq). Heat the reaction to 80°C and stir for 6-12 hours.

-

Causality: The C6 position is the next most reactive site. Elevated temperature is required to overcome the higher activation energy for this second substitution.

-

Validation: Use LC-MS to verify the formation of the di-substituted product and the disappearance of the mono-substituted intermediate.

-

-

Tri-substitution at C2:

-

Procedure: Add Amine 3 (1.5 eq) to the mixture and increase the temperature to >100°C, potentially switching to a higher-boiling solvent like DMF if necessary. Stir until the reaction is complete (12-24 hours).

-

Causality: The C2 position is the least reactive, often requiring more forcing conditions (higher temperature, more nucleophilic amine, or a catalyst) for the substitution to proceed efficiently.

-

Validation: Confirm the formation of the final product via LC-MS. After workup and purification (e.g., column chromatography), the final structure must be unequivocally confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the tetraaminopyrimidine scaffold is evident in its wide range of biological activities, from anticancer to anti-inflammatory and anti-infective properties.[4][8][9]

Anticancer Agents

This is the most extensively explored area for tetraaminopyrimidine derivatives. They have been developed as potent inhibitors of various kinases implicated in cancer progression.[2][3][6][10][11][12]

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The EGFR signaling pathway is crucial for cell proliferation and survival; its overactivation is common in non-small cell lung cancer (NSCLC) and other malignancies.[13][14] Tetraaminopyrimidine derivatives have been designed to compete with ATP at the EGFR kinase domain, halting the downstream signaling cascade.[13][14][15]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Genetic alterations in FGFR3 are an attractive therapeutic target in bladder cancer.[16] SAR studies have shown that modifying substituents on the pyrimidine core can enhance FGFR3 inhibitory activity and improve pharmacokinetic properties like systemic exposure.[16]

-

Aurora and Polo-Like Kinase (AURK/PLK) Inhibitors: These kinases are key regulators of the cell cycle, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[6] The 2,4-diaminopyrimidine scaffold is a common pharmacophore in many AURK and PLK inhibitors currently in clinical trials.[6]

Caption: Inhibition of the EGFR signaling pathway.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

-